molecular formula C16H11ClN2O4 B5822603 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE

5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B5822603
M. Wt: 330.72 g/mol
InChI Key: QGRHSUWKZZROKK-UHFFFAOYSA-N
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Description

5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide under basic conditions to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

Compared to similar compounds, 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets and enhances the compound’s stability and reactivity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-11-3-1-10(2-4-11)16-18-15(23-19-16)8-20-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRHSUWKZZROKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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